

Application Notes and Protocols: LCB 03-0110 Administration in Neurodegenerative Disease Mouse Models

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Compound of Interest		
Compound Name:	LCB 03-0110	
Cat. No.:	B608496	Get Quote

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Introduction

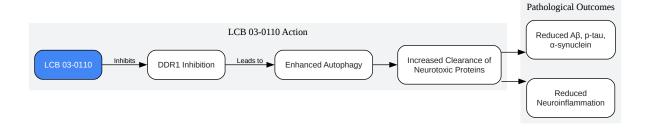
LCB 03-0110 is a potent small-molecule inhibitor of the Discoidin Domain Receptor (DDR) family and Src tyrosine kinase family.[1] Research in preclinical mouse models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, has demonstrated its potential as a therapeutic agent. Administration of **LCB 03-0110** has been shown to reduce the accumulation of neurotoxic proteins, including amyloid- β (A β), hyperphosphorylated-tau (ptau), and α -synuclein, and to mitigate neuroinflammation.[2][3] These effects are primarily attributed to the inhibition of DDR1, which subsequently enhances autophagy-mediated clearance of these pathological proteins.[2][4] This document provides a detailed overview of the administration of **LCB 03-0110** in relevant mouse models, including experimental protocols and key findings.

Mechanism of Action

LCB 03-0110 functions as a multi-kinase inhibitor, with high potency against the DDR family (DDR1 and DDR2) and the Src tyrosine kinase family.[1] In the context of neurodegenerative diseases, the upregulation of DDR1 has been observed in post-mortem brain tissues of Alzheimer's and Parkinson's disease patients.[2][5] The inhibition of DDR1 by **LCB 03-0110** is a key mechanism driving its therapeutic effects. This inhibition leads to an increase in



autophagy, the cellular process responsible for the degradation and clearance of misfolded and aggregated proteins.[2][4] By enhancing autophagy, **LCB 03-0110** facilitates the removal of neurotoxic proteins that are central to the pathology of these disorders.[2]



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Caption: Proposed mechanism of action for **LCB 03-0110** in neurodegeneration.

Data Presentation: Efficacy in Mouse Models

The following tables summarize the quantitative data from key studies investigating the effects of **LCB 03-0110** in mouse models of Alzheimer's and Parkinson's disease.

Table 1: Alzheimer's Disease Mouse Model (TgAPP)



Dosage (mg/kg)	Administration Route	Treatment Duration	Key Outcomes	Reference
1.25 & 2.5	Intraperitoneal (IP)	Not Specified	Reduced p-tau and Aβ levels.	[2]
1.25, 2.5, 5, 10	Intraperitoneal (IP)	7 consecutive days	Dose-dependent reduction in Aβ and p-tau levels.	[1]
Not Specified	Not Specified	Not Specified	Reduced glial fibrillary acidic protein (GFAP) and ionized calcium-binding adapter molecule-1 (IBA-1) staining in the hippocampus and cortex.	[2][3]

Table 2: Parkinson's Disease Mouse Model (α-synuclein Lentivirus)



Dosage (mg/kg)	Administration Route	Treatment Duration	Key Outcomes	Reference
2.5	Intraperitoneal (IP)	21 consecutive days	36% deactivation of DDR1 and 50% deactivation of DDR2 in the ipsilateral midbrain.	[2][3]
2.5	Intraperitoneal (IP)	21 consecutive days	50% reduction in α-synuclein levels.	[2][3]
2.5	Intraperitoneal (IP)	21 consecutive days	Prevention of loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.	[2]

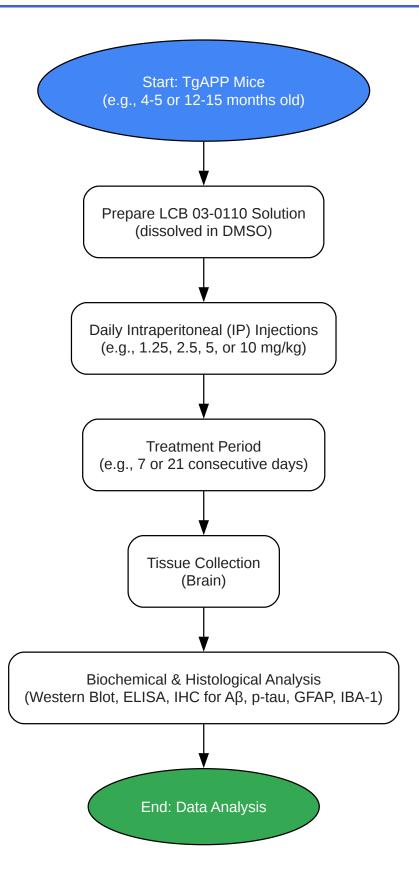
Experimental Protocols Alzheimer's Disease Model: TgAPP Mice

This protocol outlines the administration of **LCB 03-0110** to transgenic APP (TgAPP) mice, a model that exhibits age-related accumulation of $A\beta$ and p-tau, as well as neuroinflammation.[2]

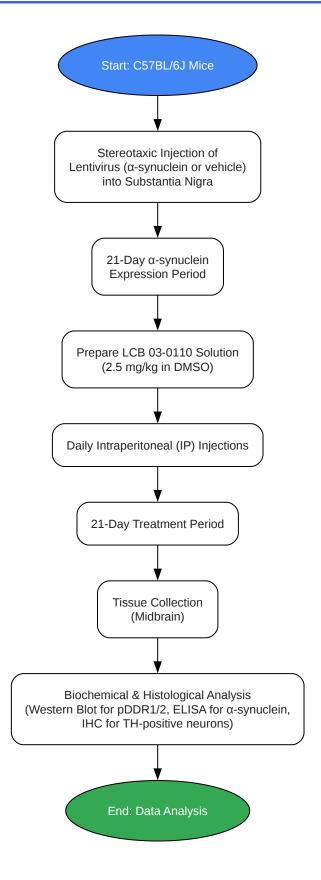
a. Materials:

- LCB 03-0110
- Dimethyl sulfoxide (DMSO)
- Transgenic APP mice (e.g., harboring the Swedish, Dutch, and Iowa mutations)[1]
- Sterile syringes and needles for intraperitoneal injection
- b. Experimental Workflow:









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References

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